REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.O.[NH2:11][NH2:12].[OH-].[K+]>>[NH:11]([C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1)[NH2:12] |f:1.2,3.4|
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CO
|
Name
|
|
Quantity
|
746 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a bath temperature of 150° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the water is then removed almost completely on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residues of water are distilled off azeotropically with toluene several times
|
Type
|
STIRRING
|
Details
|
The oily residue is stirred in ethanol
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to approx. 10° C.
|
Type
|
CUSTOM
|
Details
|
the potassium chloride which has precipitated out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
diethyl ether is added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
FILTRATION
|
Details
|
Finally, the product is filtered off
|
Type
|
WASH
|
Details
|
the residue on the filter is washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the crystals are dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |